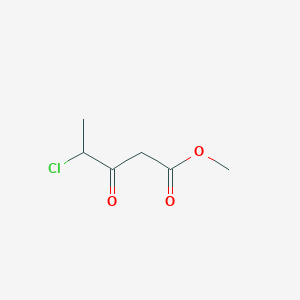
2-Fluoro-2-methylpropan-1-ol
Overview
Description
2-Fluoro-2-methylpropan-1-ol is a chemical compound with the molecular formula C₄H₉FO and a molecular weight of 92.11 g/mol . It is a colorless, volatile liquid used in various scientific and industrial applications. This compound is known for its versatility in synthesis, serving as a reagent and an intermediate for various reactions .
Synthetic Routes and Reaction Conditions:
Method 1: One common method involves the reaction of isobutylene oxide with pyridine hydrofluoride in tert-butyl methyl ether at temperatures ranging from -20°C to 20°C.
Method 2: Another method involves the use of trifluoromethanesulfonic anhydride and 2,6-dimethylpyridine in dichloromethane at -10°C.
Industrial Production Methods:
- Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various fluorinated alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products:
Mechanism of Action
Target of Action
2-Fluoro-2-methylpropan-1-ol is a β-fluorinated alcohol . It is primarily used as a building block in the preparation of ethers and esters . The primary targets of this compound are therefore the molecules that it reacts with to form these ethers and esters.
Mode of Action
The mode of action of this compound involves its interaction with other molecules to form ethers and esters . The fluorine atom in the compound is an electron-withdrawing group, which helps to spread out the electron density of the alkoxide’s negative charge, stabilizing the molecule . This stabilization facilitates its reactions with other molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -10°C , suggesting that it may be unstable at higher temperatures. Additionally, its physical form is a liquid , which could influence its dispersion in an environment and its interactions with other molecules.
Scientific Research Applications
2-Fluoro-2-methylpropan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluoroethanol
- 2-Fluoro-2-methylpropane
- 2-Fluoro-2-methylpropanoic acid
Comparison:
- Uniqueness: 2-Fluoro-2-methylpropan-1-ol is unique due to its specific structure, which combines a fluorine atom with a methyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to similar compounds .
- Applications: While similar compounds may also be used in organic synthesis and industrial applications, this compound’s specific structure makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and biofuels .
Properties
IUPAC Name |
2-fluoro-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c1-4(2,5)3-6/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDNMKWCOYVVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456030 | |
| Record name | 2-Fluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3109-99-7 | |
| Record name | 2-Fluoro-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















